propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound featuring a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The 2,4-dichlorophenyl and other substituents are introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its thiazolopyrimidine core makes it a valuable scaffold in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory, antimicrobial, and anticancer agent .
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for the design of compounds with specific desired properties.
Mechanism of Action
The mechanism of action of propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. These include enzymes and receptors involved in inflammatory pathways, microbial cell walls, and cancer cell proliferation. The compound’s structure allows it to bind effectively to these targets, inhibiting their activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core but differ in their substituents, which can significantly alter their biological activity.
2,4-Disubstituted Thiazoles: These compounds have similar thiazole rings but lack the fused pyrimidine ring, resulting in different properties and applications.
Uniqueness
Propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents and the fusion of the thiazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
The compound propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazolo-pyrimidine core, which has been associated with various pharmacological effects. The presence of the 2,4-dichlorophenyl moiety is significant for its biological activity due to the electron-withdrawing nature of chlorine substituents.
Structural Formula
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit potent anticancer properties. For instance, similar compounds have demonstrated activity against various cancer cell lines, including colon carcinoma and breast cancer. The compound has shown promising results in inhibiting cell proliferation in vitro.
Case Study: In Vitro Efficacy
A study evaluated the cytotoxicity of the compound against human cancer cell lines (e.g., HCT-15 and MCF-7). The results indicated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting superior efficacy:
Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
---|---|---|---|
HCT-15 | 10.5 | Doxorubicin | 15.0 |
MCF-7 | 12.0 | Doxorubicin | 18.5 |
The mechanism underlying the anticancer activity of thiazole derivatives often involves the induction of apoptosis and inhibition of tubulin polymerization. The compound may interact with microtubules, disrupting mitotic spindle formation and leading to cell cycle arrest.
Antimicrobial Activity
Thiazole-containing compounds have also been reported to possess antimicrobial properties. The compound's structural features suggest potential activity against both gram-positive and gram-negative bacteria.
Antimicrobial Efficacy Study
In a study assessing antimicrobial activity:
Microorganism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) |
---|---|---|---|
Staphylococcus aureus | 15 | Penicillin | 18 |
Escherichia coli | 12 | Ampicillin | 14 |
Anti-inflammatory Activity
Compounds with thiazole scaffolds have been noted for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile in conditions like arthritis.
Properties
Molecular Formula |
C18H18Cl2N2O3S |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-8(2)25-17(24)14-9(3)21-18-22(16(23)10(4)26-18)15(14)12-6-5-11(19)7-13(12)20/h5-8,10,15H,1-4H3 |
InChI Key |
YQXRMLNCJYTHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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